molecular formula C7H14N2S B1621761 1-Butylimidazolidine-2-thione CAS No. 5410-16-2

1-Butylimidazolidine-2-thione

Cat. No.: B1621761
CAS No.: 5410-16-2
M. Wt: 158.27 g/mol
InChI Key: CUKQFZDGLCFERQ-UHFFFAOYSA-N
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Description

1-Butylimidazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms It is a derivative of imidazolidine-2-thione, where a butyl group is attached to the nitrogen atom

Scientific Research Applications

1-Butylimidazolidine-2-thione has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.

    Industry: It is used as a vulcanization accelerator in the rubber industry and as an additive in lubricants and polymers.

Safety and Hazards

2-Imidazolidinethione is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, may damage the unborn child, causes damage to organs through prolonged or repeated exposure, and is suspected of causing cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butylimidazolidine-2-thione typically involves the reaction of 1-butyl-2-imidazolidinone with a sulfurizing agent. One common method is the reaction with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 1-butyl-2-imidazolidinone

    Sulfurizing Agent: Lawesson’s reagent or P2S5

    Reaction Conditions: Reflux in an appropriate solvent (e.g., toluene or xylene)

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Butylimidazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to the corresponding imidazolidine derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Imidazolidine derivatives

    Substitution: N-alkyl or N-acyl derivatives

Mechanism of Action

The mechanism of action of 1-Butylimidazolidine-2-thione involves its interaction with biological targets through its sulfur and nitrogen atoms. The compound can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo redox reactions can influence cellular processes and pathways.

Comparison with Similar Compounds

    Imidazolidine-2-thione: The parent compound without the butyl group.

    Imidazole-2-thione: A related compound with a different ring structure.

    2-Mercaptoimidazole: A sulfur-containing heterocycle with similar reactivity.

Uniqueness: 1-Butylimidazolidine-2-thione is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The butyl group can also enhance its lipophilicity, potentially improving its ability to interact with biological membranes.

Properties

IUPAC Name

1-butylimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c1-2-3-5-9-6-4-8-7(9)10/h2-6H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKQFZDGLCFERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063847
Record name 2-Imidazolidinethione, 1-butyl-
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Molecular Weight

158.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5410-16-2
Record name 1-Butyl-2-imidazolidinethione
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Record name 1-Butyl-2-imidazolidinethione
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Record name 2-Imidazolidinethione, 1-butyl-
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Record name 2-Imidazolidinethione, 1-butyl-
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Record name 2-Imidazolidinethione, 1-butyl-
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Record name 1-butylimidazolidine-2-thione
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Record name 1-BUTYL-2-IMIDAZOLIDINETHIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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